molecular formula C8H3ClN4 B11780434 4-Chloropyrido[3,2-d]pyrimidine-7-carbonitrile

4-Chloropyrido[3,2-d]pyrimidine-7-carbonitrile

Cat. No.: B11780434
M. Wt: 190.59 g/mol
InChI Key: PJSMHBCCUTXFLH-UHFFFAOYSA-N
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Description

4-Chloropyrido[3,2-d]pyrimidine-7-carbonitrile is a heterocyclic compound that belongs to the pyridopyrimidine family This compound is characterized by a fused pyridine and pyrimidine ring system with a chlorine atom at the 4-position and a cyano group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloropyrido[3,2-d]pyrimidine-7-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile. This intermediate undergoes further reactions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally involves similar multi-step reactions with careful control of reaction conditions to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloropyrido[3,2-d]pyrimidine-7-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include phosphorus oxychloride for chlorination and potassium osmate hydrate for oxidation . Reaction conditions often involve controlled temperatures and the use of polar solvents to ensure the stability of the compound.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic aromatic substitution reactions can yield various substituted derivatives of the compound .

Mechanism of Action

The mechanism of action of 4-Chloropyrido[3,2-d]pyrimidine-7-carbonitrile involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it acts as an inhibitor of various kinase targets, including 3-Phosphoinositide-Dependent Kinase 1 (PDK1), which plays a crucial role in cancer therapy . The compound’s unique structure allows it to influence pharmacokinetics and pharmacodynamics, making it effective in therapeutic interventions.

Comparison with Similar Compounds

4-Chloropyrido[3,2-d]pyrimidine-7-carbonitrile can be compared with other similar compounds in the pyridopyrimidine family, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for diverse applications in scientific research.

Biological Activity

4-Chloropyrido[3,2-d]pyrimidine-7-carbonitrile is a compound belonging to the pyrido[2,3-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a pyridine and pyrimidine ring system with a cyano group at the 7-position and a chlorine substituent at the 4-position. This unique arrangement contributes to its biological activity by influencing its interaction with various biological targets.

Biological Activity Overview

Pyrido[2,3-d]pyrimidines, including this compound, have been reported to exhibit a broad spectrum of biological activities:

  • Antitumor Activity : Compounds in this class have shown efficacy against various cancer cell lines by targeting specific kinases involved in tumor growth.
  • Antibacterial and Antifungal Properties : They have demonstrated activity against several bacterial strains and fungi.
  • CNS Activity : Some derivatives are noted for their central nervous system effects, including anticonvulsant properties.
  • Anti-inflammatory Effects : Certain derivatives have been investigated for their potential to modulate inflammatory pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : Many studies highlight the inhibition of kinases such as cyclin-dependent kinases (CDKs) and tyrosine kinases. For instance, compounds derived from this scaffold have been shown to inhibit CDK4/6 effectively, which is crucial for cancer therapy .
  • Interaction with Receptors : The compound may act as a ligand for various receptors involved in signal transduction pathways. This interaction can influence cellular processes such as proliferation and apoptosis .
  • Induction of Apoptosis : Research indicates that certain derivatives induce apoptosis in cancer cells by disrupting mitochondrial function or activating caspase pathways .

Case Studies

Several studies have explored the biological activity of pyrido[2,3-d]pyrimidines:

  • Study on Anticancer Properties : One notable study demonstrated that a derivative of this compound exhibited significant growth inhibition in MCF-7 breast cancer cells. The compound induced cell cycle arrest at the G1 phase and increased apoptosis rates significantly compared to controls .
  • Antimicrobial Activity Evaluation : Another investigation assessed the antibacterial efficacy of various pyrido[2,3-d]pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that these compounds possess substantial antimicrobial properties, making them potential candidates for antibiotic development .

Data Tables

Biological ActivityTarget/MechanismReference
AntitumorInhibition of CDK4/6 ,
AntibacterialEffective against multiple strains ,
CNS EffectsAnticonvulsant properties ,
Induction of ApoptosisIncreased apoptosis in MCF-7 cells

Properties

Molecular Formula

C8H3ClN4

Molecular Weight

190.59 g/mol

IUPAC Name

4-chloropyrido[3,2-d]pyrimidine-7-carbonitrile

InChI

InChI=1S/C8H3ClN4/c9-8-7-6(12-4-13-8)1-5(2-10)3-11-7/h1,3-4H

InChI Key

PJSMHBCCUTXFLH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1N=CN=C2Cl)C#N

Origin of Product

United States

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